2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC15794637
Molecular Formula: C11H9F3N2S
Molecular Weight: 258.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N2S |
|---|---|
| Molecular Weight | 258.26 g/mol |
| IUPAC Name | 2-(5-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C11H9F3N2S/c1-6-5-16-10(17-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3 |
| Standard InChI Key | DMDLTJZLABYICV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)C2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is a heterocyclic compound that combines a thiazole ring with an aniline structure, featuring a trifluoromethyl group. This compound belongs to the class of thiazole-containing aromatic amines and is of interest in medicinal chemistry and material science due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline typically involves multiple steps:
-
Preparation of Intermediates: This includes forming necessary precursors such as thiazoles or substituted anilines.
-
Coupling Reactions: Final coupling reactions are performed under controlled conditions like temperature control and inert atmosphere (e.g., nitrogen).
-
Purification Steps: Techniques such as recrystallization or chromatography are used to isolate the desired product.
| Step | Description | Conditions |
|---|---|---|
| Preparation | Formation of intermediates (e.g., thiazoles or substituted anilines). | Varies based on starting materials |
| Coupling Reaction | Final assembly under controlled conditions (temperature, inert atmosphere). | Temperature control; Inert atmosphere (e.g., N₂) |
| Purification | Recrystallization or chromatography for isolation. | Solvent selection based on solubility |
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural features that could interact with biological targets:
-
Biological Activities: Studies suggest interactions with enzymes involved in metabolic pathways or cellular signaling could lead to therapeutic effects.
-
Drug Development: Its unique structure makes it interesting for developing drugs targeting specific diseases linked to metabolic dysfunctions.
Characterization Techniques
Characterizing compounds like 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves various analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Essential for confirming structural details.
-
¹H NMR: Provides information about hydrogen atoms' environments.
-
¹³C NMR: Offers insights into carbon atom positions.
-
-
Mass Spectrometry (MS): Used for determining molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.
These techniques ensure purity and confirm chemical identity by providing detailed spectral data that match theoretical expectations.
Data Table: Characterization Techniques
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (*¹H & ¹³C NMR) | Confirming structural details |
| Mass Spectrometry (MS) | Determining molecular weight & fragmentation patterns |
| Infrared Spectroscopy (IR) | Identifying functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume